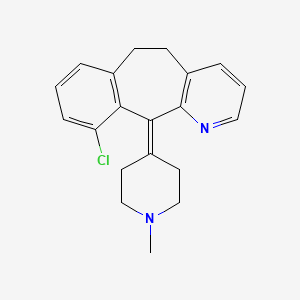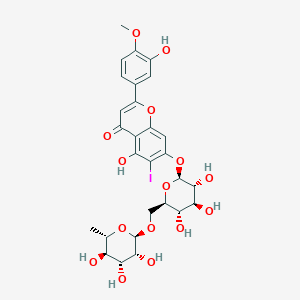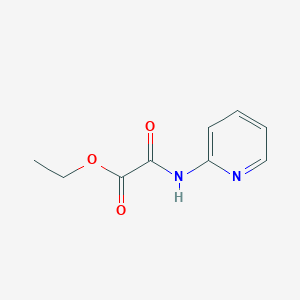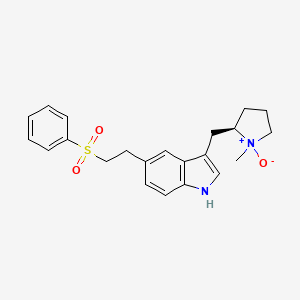
8-脱氯-10-氯-N-甲基去氯雷他定
描述
8-Dechloro-10-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine . The CAS Number is 38092-90-9 . The molecular formula is C20H21ClN2 , and the molecular weight is 324.85 .
Molecular Structure Analysis
The 8-Dechloro-10-chloro-N-methyl Desloratadine molecule contains a total of 47 bonds . There are 26 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 Pyridine .Physical and Chemical Properties Analysis
The molecular formula of 8-Dechloro-10-chloro-N-methyl Desloratadine is C20H21ClN2 , and the molecular weight is 324.85 . It contains a total of 44 atoms, including 21 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom .科学研究应用
代谢途径和酶相互作用
- 去氯雷他定被认为是 UGT2B10 的选择性抑制剂,UGT2B10 是参与其代谢的重要酶。这一发现对于了解其与体内其他物质的相互作用至关重要 (Kazmi 等,2015)。
分析技术
- 已经开发出用于分析生物液体中去氯雷他定的创新方法,突出了其在药理学研究中的相关性 (Belal 等,2016)。
药理学特征
- 去氯雷他定的药理学特征提供了对其结合效能和选择性的见解,这对于其在治疗过敏性疾病中的疗效至关重要 (Henz,2001)。
抗炎作用
- 研究表明去氯雷他定具有抗炎活性,超出了其抗组胺特性。这包括抑制炎性介质和白细胞活化,与过敏性鼻炎和荨麻疹等疾病相关 (Geha & Meltzer,2001)。
组胺受体拮抗作用
- 去氯雷他定作为人组胺 H1 受体的强效拮抗剂,研究表明其与受体的解离缓慢,从而产生持久作用 (Anthes 等,2002)。
药物开发
- 研究集中于开发去氯雷他定的新形式和衍生物以改善治疗用途,包括加成化合物和立体选择性合成方面的工作 (Mezei 等,2008;Liu 等,2010)。
与其他药物的相互作用
- 去氯雷他定与其他药物(如氯吡格雷和吉非罗齐)的相互作用已得到研究,以了解其代谢和潜在的药物-药物相互作用,这对于患者安全至关重要 (Itkonen 等,2019)。
光谱分析
- 已经开发了用于测定去氯雷他定的光谱方法,这对于药物制剂中的质量控制至关重要 (Ali 等,2007)。
临床药代动力学
- 关于去氯雷他定药代动力学的研究,包括其代谢和食物的影响,对于了解其治疗窗口和剂量要求至关重要 (Wang 等,2015)。
作用机制
生化分析
Cellular Effects
8-Dechloro-10-chloro-N-methyl Desloratadine affects various types of cells and cellular processes. It influences cell function by interacting with histamine H1 receptors, similar to desloratadine . This interaction can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the binding of 8-Dechloro-10-chloro-N-methyl Desloratadine to histamine receptors can inhibit the release of inflammatory mediators, thereby reducing allergic responses. Additionally, its effects on enzyme activity can alter metabolic flux and the levels of specific metabolites within cells.
Molecular Mechanism
The molecular mechanism of action of 8-Dechloro-10-chloro-N-methyl Desloratadine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a selective inhibitor of UGT2B10, it affects the metabolism of desloratadine and its related compounds. This inhibition can lead to altered pharmacokinetics and potentially increased levels of desloratadine in the body. Furthermore, 8-Dechloro-10-chloro-N-methyl Desloratadine competes with histamine for binding to H1 receptors, blocking the action of histamine and providing relief from allergic symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Dechloro-10-chloro-N-methyl Desloratadine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that desloratadine and its impurities, including 8-Dechloro-10-chloro-N-methyl Desloratadine, are stable under certain conditions but may degrade over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in enzyme activity and metabolic pathways.
Dosage Effects in Animal Models
The effects of 8-Dechloro-10-chloro-N-methyl Desloratadine vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular processes and enzyme activity. At higher doses, toxic or adverse effects can be observed . These effects may include alterations in histamine receptor binding, enzyme inhibition, and changes in gene expression. Threshold effects have been noted, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Transport and Distribution
The transport and distribution of 8-Dechloro-10-chloro-N-methyl Desloratadine within cells and tissues are influenced by various transporters and binding proteins. It has been shown to interact with drug transport molecules such as P-glycoprotein and organic anion transport polypeptide . These interactions can affect its localization and accumulation within specific tissues. The distribution of 8-Dechloro-10-chloro-N-methyl Desloratadine is also influenced by its binding affinity to histamine receptors and other biomolecules.
Subcellular Localization
The subcellular localization of 8-Dechloro-10-chloro-N-methyl Desloratadine is determined by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . The localization of 8-Dechloro-10-chloro-N-methyl Desloratadine can influence its activity and function, as well as its interactions with other biomolecules.
属性
IUPAC Name |
15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDPRYKTDFAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)



